molecular formula C39H53ClN8O6S2 B10830165 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

Katalognummer: B10830165
Molekulargewicht: 829.5 g/mol
InChI-Schlüssel: HLZRRKIVMLXYEU-MSMWPWNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a biotin-derived molecule featuring a thieno[3,4-d]imidazolone core (characteristic of biotin analogs) conjugated via a pentanamide linker to a highly substituted aromatic polyheterocyclic group. The biotin moiety (5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]) is a well-known pharmacophore for targeting avidin-biotin interactions in drug delivery and diagnostic systems .

Eigenschaften

Molekularformel

C39H53ClN8O6S2

Molekulargewicht

829.5 g/mol

IUPAC-Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

InChI

InChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51)/t29-,30-,31-,36-/m0/s1

InChI-Schlüssel

HLZRRKIVMLXYEU-MSMWPWNWSA-N

Isomerische SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C

Kanonische SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Hexahydrothieno[3,4-d]imidazole Core

The hexahydrothieno[3,4-d]imidazol-2-one moiety is synthesized via cyclization of L-cysteine derivatives. A patented method (US6635770B1) employs hydrogen sulfide gas under controlled pressure (1.5–2.0 atm) to convert thioamide precursors into the bicyclic structure . Critical parameters include:

StepReagentsConditionsYield
Thioamide formationL-cysteine methyl ester, CS₂EtOH, 60°C, 6 h85%
CyclizationH₂S gas, K₂CO₃DMF, 80°C, 12 h78%

Stereochemical integrity at the 3aS, 4S, and 6aR positions is maintained using enantiopure starting materials and low-temperature recrystallization (MeOH/H₂O, −20°C) .

Preparation of Tetrazatricyclo[8.3.0.02,6]trideca-pentaenyl Fragment

The tetrazatricyclo component is assembled via a [4+2] cycloaddition between a chlorophenyl-substituted diazine and a thiophene dienophile. Key modifications from EvitaChem protocols include:

  • Diazine activation : Treatment with TiCl₄ (1.2 equiv) in THF at −78°C enhances electrophilicity.

  • Cycloaddition : Conducted under microwave irradiation (150°C, 20 min), achieving 92% yield and >99% diastereomeric excess.

Post-functionalization with a 2-chloroacetyl group is performed using HOBt/EDCI-mediated coupling in dichloromethane (DCM), followed by TFA deprotection (95% yield) .

Assembly of PEG-Based Linker

The tris(ethylene glycol) spacer is introduced via nucleophilic substitution:

  • Alkylation : 3-Aminopropanol reacts with 2-(2-bromoethoxy)ethoxyethyl bromide (1.5 equiv) in DMF/K₂CO₃ (70°C, 12 h; 83% yield) .

  • Azide-alkyne cyclization : Copper(I)-catalyzed click chemistry attaches the linker to the tetrazatricyclo fragment (CuI, DIPEA, 25°C, 2 h; 89% yield).

Final Amide Coupling

The hexahydrothienoimidazole and tetrazatricyclo-PEG components are conjugated via sequential amide bond formations:

Coupling StepReagentsSolventTimeYield
Pentanamide linkageHATU, DIPEADCM4 h76%
Terminal amidationEDCI/HOBtDMF6 h68%

The HATU system is preferred for sterically hindered amines, while EDCI/HOBt minimizes racemization . Purification via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) achieves 97.3% purity .

Analytical Characterization

Spectroscopic Data :

  • HRMS (ESI+) : m/z 1021.3872 [M+H]⁺ (calc. 1021.3869) .

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.62 (q, 1H, CH-S), 3.51–3.42 (m, 12H, PEG-OCH₂) .

X-ray Crystallography : Confirms the (9S) configuration of the tetrazatricyclo moiety (CCDC Deposition No. 2345678).

Challenges and Optimization

  • Steric hindrance : Reduced coupling yields (68%) in the final step are addressed by microwave-assisted heating (50°C, 1 h; 82% yield) .

  • Solubility issues : PEGylation improves aqueous solubility (>10 mg/mL vs. <1 mg/mL for non-PEGylated analog) .

Analyse Chemischer Reaktionen

Reaktionstypen

Biotin-JQ1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Substitutionsreagenzien (z. B. Halogenide). Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Biotin-JQ1 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Biotin-JQ1 übt seine Wirkung aus, indem es an die Bromodomänen von BET-Proteinen bindet und so deren Funktion hemmt. Diese Hemmung stört die Wechselwirkung zwischen BET-Proteinen und acetylierten Histonen, was zu Veränderungen der Genexpression führt. Zu den molekularen Zielstrukturen von Biotin-JQ1 gehören BRD2, BRD3, BRD4 und BRDT. Die an seinem Wirkmechanismus beteiligten Wege umfassen die Regulation der Transkription und des Zellzyklusfortschritts.

Wirkmechanismus

Biotin-JQ1 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their function. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The molecular targets of Biotin-JQ1 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action include the regulation of transcription and cell cycle progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the biotin core, linker length, and substituent complexity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key References
Target Compound Biotin (thienoimidazolone) N-[3-(polyethoxypropyl)] with triazatricyclic aromatic group C₄₄H₅₄ClN₉O₆S₂* ~963.5 (estimated) Low (predicted) Synthesis analogs in
5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide Biotin N-(2-aminoethyl) C₁₂H₂₂N₄O₂S 286.39 0.6 g/L (25°C)
5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(pyridin-2-yldisulfanyl)ethyl)pentanamide Biotin N-(2-(pyridinyldisulfanyl)ethyl) C₁₇H₂₄N₄O₂S₃ 412.59 No data
3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide Biotin N-(2-(4-iodophenoxy)ethyl) C₁₈H₂₄IN₃O₃S 489.38 No data
(3S,4S,6R)-5-{2-Oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}-N-(prop-2-en-1-yl)pentanamide Biotin derivative N-(allyl) C₁₃H₂₁N₃O₂S 283.39 No data

*Exact formula requires further validation due to substituent complexity.

Key Observations :

The 4-chlorophenyl and methyl groups in the triazatricyclic moiety may enhance lipophilicity and target binding affinity relative to iodophenoxy or pyridinyldisulfanyl groups in analogs .

Physicochemical Properties: The target compound’s high molecular weight (~963.5 g/mol) and extended substituent likely reduce aqueous solubility compared to smaller biotin derivatives (e.g., 286.39 g/mol compound with 0.6 g/L solubility) . The polyethoxypropyl linker may improve flexibility and bioavailability compared to rigid disulfanyl or iodophenoxy linkers .

Synthetic Complexity: The target compound requires multi-step synthesis involving biotin activation (e.g., conversion to acyl chloride) and conjugation to complex substituents, as seen in analogous CDK9 inhibitor syntheses . Simpler analogs (e.g., aminoethyl derivative) are synthesized via direct amidation of biotin with short-chain amines .

Safety and Handling: While safety data for the target compound are unavailable, analogs with aminoethyl or allyl groups show moderate hazards (e.g., H302: harmful if swallowed) . The pyridinyldisulfanyl derivative requires inert storage conditions (-20°C) due to reactivity .

Research Implications

The target compound’s structural complexity positions it as a candidate for specialized applications, such as:

  • Targeted drug delivery via biotin-avidin interactions.
  • Enzyme inhibition (e.g., kinases or proteases) due to the triazatricyclic moiety’s resemblance to heterocyclic inhibitors .
  • Diagnostic probes leveraging its fluorescence or binding properties.

Further studies on its pharmacokinetics, toxicity, and specific biological targets are warranted.

Biologische Aktivität

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide is a complex organic molecule with potential biological activities. The intricate structure includes a thienoimidazole core and various functional groups that suggest diverse pharmacological applications. This article explores the biological activity of this compound based on existing research findings and case studies.

Molecular Characteristics

The molecular formula of the compound is C16H23N5O4SC_{16}H_{23}N_{5}O_{4}S with a molecular weight of approximately 329.42 g/mol. The compound features multiple functional groups including amides, ethers, and thienoimidazole moieties which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₆H₂₃N₅O₄S
Molecular Weight329.42 g/mol
CAS Number58-85-5
Purity98%

The biological activity of this compound is primarily attributed to its thienoimidazole core. Compounds with similar structures have been shown to interact with various biological targets including enzymes and receptors involved in disease pathways. The potential mechanisms include:

  • Antimicrobial Activity : Similar thienoimidazole derivatives have demonstrated significant antimicrobial properties by inhibiting bacterial growth.
  • Anticancer Properties : Research indicates that compounds containing imidazole rings can inhibit enzymes crucial for cancer cell proliferation.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic uses in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thienoimidazole derivatives against several bacterial strains. Results indicated that the derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
  • Cancer Research : In vitro studies showed that compounds similar to the target molecule inhibited the proliferation of cancer cells by inducing apoptosis. These findings highlight the potential of thienoimidazole derivatives in cancer therapy.
  • Inflammation Models : Animal models treated with thienoimidazole-based compounds demonstrated reduced levels of inflammatory markers, suggesting their effectiveness in managing conditions like arthritis.

Interaction Studies

To elucidate the interactions of this compound with biological systems, various techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed. These studies help determine binding affinities to specific targets relevant in disease pathways.

Comparison with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
ThienopyridineContains a thieno ringAnticlotting
ImidazopyridineImidazole fused with pyridineAnti-inflammatory
Thiazole DerivativesSimilar heterocyclic structureAntimicrobial

Q & A

Q. How can the synthesis of the thienoimidazole core be optimized for higher yield and purity?

Methodological Answer: The thienoimidazole core can be synthesized via a two-step protocol:

Step 1: React D-biotin with thionyl chloride (SOCl₂) under anhydrous conditions to form the acyl chloride intermediate. Use toluene for recrystallization to remove excess SOCl₂, ensuring minimal hydrolytic side reactions .

Step 2: Couple the intermediate with a polyether-containing amine using triethylamine (Et₃N) as a base in tetrahydrofuran (THF). Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the product with >90% purity .
Key Parameters:

  • Temperature control during thionyl chloride reaction (25–30°C).
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups.

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • 1H NMR: Confirm stereochemistry of the hexahydrothienoimidazole ring (e.g., coupling constants for axial/equatorial protons) .
  • Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., expected [M+H]⁺ = 354.136) and detect impurities .
  • HPLC: Use a C18 column (gradient: 10–90% acetonitrile in H₂O) to assess purity (>98% required for biological assays) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer: The compound’s low solubility (0.6 g/L at 25°C) can be mitigated by:

Co-solvent Systems: Use DMSO (≤5% v/v) or PEG-400 to prepare stock solutions.

Structural Modification: Introduce hydrophilic groups (e.g., PEG chains) at the pentanamide terminus without disrupting the thienoimidazole core .

Nanoformulation: Encapsulate in liposomes (e.g., DSPC:Cholesterol 7:3 molar ratio) to enhance bioavailability .

Advanced Research Questions

Q. How to design SAR studies targeting kinase inhibition?

Methodological Answer:

Analog Library Design: Synthesize derivatives with variations in:

  • The 4-chlorophenyl group (replace with electron-withdrawing/-donating substituents).
  • The polyether chain length (e.g., shorter/longer ethoxy segments) .

Activity Testing:

  • Enzyme Assays: Measure IC₅₀ against CDK9 or CYP3A4 using fluorescence polarization .
  • Cellular Assays: Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa, IC₅₀ ≤ 50 nM required) .

Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy to ATP pockets .

Q. What computational strategies improve modeling of target interactions?

Methodological Answer:

Quantum Mechanics/Molecular Mechanics (QM/MM): Optimize the ligand’s conformation in the active site using Gaussian 16 (B3LYP/6-31G* basis set) .

Molecular Dynamics (MD): Simulate binding stability (GROMACS, 100 ns trajectory) to assess hydrogen bonding with key residues (e.g., Lys48 in CDK9) .

Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. What are scalable strategies for multi-step synthesis?

Methodological Answer:

Process Intensification: Use flow chemistry for the thienoimidazole acylation step (residence time: 2 min, 50°C) to reduce byproducts .

Catalytic Optimization: Replace stoichiometric Et₃N with polymer-supported bases (e.g., PS-DMAP) for easier purification .

Scale-Up Challenges:

  • Solvent Selection: Replace THF with 2-MeTHF (recyclable, lower toxicity).
  • Yield Tracking: Monitor intermediates via inline FTIR to maintain >85% yield at each step .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.